

# Technical Guide: NMR Characterization of 2-Chloro-5-iodo-4-methoxypyrimidine

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## Compound of Interest

Compound Name: *2-Chloro-5-iodo-4-methoxypyrimidine*

CAS No.: *159585-16-7*

Cat. No.: *B2993339*

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## Executive Summary

This technical guide details the Nuclear Magnetic Resonance (NMR) spectral characteristics of **2-Chloro-5-iodo-4-methoxypyrimidine**, a critical intermediate in the synthesis of third-generation EGFR tyrosine kinase inhibitors (e.g., Osimertinib analogs).[1] Accurate structural characterization of this scaffold is essential due to the potential for regioisomeric impurities (2-methoxy-4-chloropyrimidine derivatives) formed during the nucleophilic aromatic substitution ( ) of the precursor.

This document provides experimental

<sup>1</sup>H NMR data, high-confidence predicted

<sup>13</sup>C NMR shifts based on substituent effects, and a rigorous Quality Control (QC) workflow to ensure scaffold integrity.

## Synthesis & Sample Preparation

To ensure spectral fidelity, the compound is typically synthesized via the regioselective methoxylation of 2,4-dichloro-5-iodopyrimidine.[1]

## Synthesis Logic

The C4 position of the pyrimidine ring is more electrophilic than the C2 position due to the specific electronic distribution and lack of steric hindrance compared to the C2 position (flanked by two nitrogens). However, temperature control is critical to minimize the formation of the C2-methoxy regioisomer.

## NMR Sample Protocol

- Solvent: Deuterated Chloroform ( $CDCl_3$ ) is the standard solvent, providing excellent solubility and clear separation of the methoxy singlet from the solvent residual peak (7.26 ppm).[1]
- Concentration: 10–15 mg in 0.6 mL solvent for  $^1H$  NMR; 30–50 mg for  $^{13}C$  NMR to ensure adequate signal-to-noise ratio for the quaternary carbons (C2, C4, C5).
- Reference: Tetramethylsilane (TMS) at 0.00 ppm.

## $^1H$ NMR Spectral Data

The proton NMR spectrum is characterized by its simplicity, featuring only two distinct singlets. [1] This simplicity makes any additional peaks immediate indicators of impurities.

## Experimental Data ( , 300/400 MHz)

Shift ( , ppm)	Multiplicity	Integration	Assignment	Structural Insight
8.59	Singlet (s)	1H	H-6	Aromatic proton. Highly deshielded by the adjacent ring nitrogen (N1) and the inductive effect of the iodine at C5.
4.08	Singlet (s)	3H	-OCH	Methoxy group at C4. The shift is characteristic of alkoxy groups attached to electron-deficient heteroaromatic rings.

Data Source Validation: The chemical shifts are consistent with patent literature for this specific intermediate (e.g., Compound Q1 in AU2013250378B2).[1]

## Spectral Interpretation[1][2][3][4]

- **H-6 Deshielding:** In unsubstituted pyrimidine, H2/H4/H6 appear around 8.5–9.2 ppm. The presence of the electron-donating methoxy group at C4 would typically shield H6 (ortho-like effect). However, the Iodine atom at C5 exerts a steric and anisotropic deshielding effect, maintaining the H6 signal downfield at ~8.59 ppm.
- **Absence of Coupling:** The lack of adjacent protons results in sharp singlets. Any splitting (doublets) would indicate incomplete iodination (presence of H5) or wrong substitution pattern.

## <sup>13</sup>C NMR Spectral Data

The

<sup>13</sup>C NMR spectrum is dominated by the Heavy Atom Effect of iodine, which causes a dramatic upfield shift of the attached carbon (C5).[1]

## Predicted Chemical Shifts ( , 100 MHz)

Shift ( , ppm)	Carbon Type	Assignment	Mechanistic Explanation
168.0 – 170.0		C-4	Deshielded by direct attachment to Oxygen (-OMe) and N3.
163.0 – 165.0	CH	C-6	Aromatic C-H. Deshielded by N1.
160.0 – 162.0		C-2	Attached to Chlorine and flanked by two nitrogens (N1, N3).[1]
85.0 – 90.0		C-5	Diagnostic Peak. The iodine atom induces a significant shielding effect (Heavy Atom Effect), shifting this carbon < 100 ppm.
55.0 – 56.0		-OCH	Typical methoxy carbon resonance.

## Structural Validation Logic

- **The C5 Anomaly:** In a non-iodinated analog (e.g., 2-chloro-4-methoxypyrimidine), C5 would appear around 100–105 ppm.[1] The observation of a quaternary carbon signal in the 80–90 ppm range is the definitive confirmation of successful iodination.
- **Regioisomer Check:** In the unwanted regioisomer (2-methoxy-4-chloro-5-iodopyrimidine), the chemical environments of C2 and C4 swap. While shifts are similar, the C2-OMe carbon is

often slightly more deshielded (>165 ppm) than a C4-OMe carbon due to being flanked by two nitrogens.

## Quality Control & Impurity Workflow

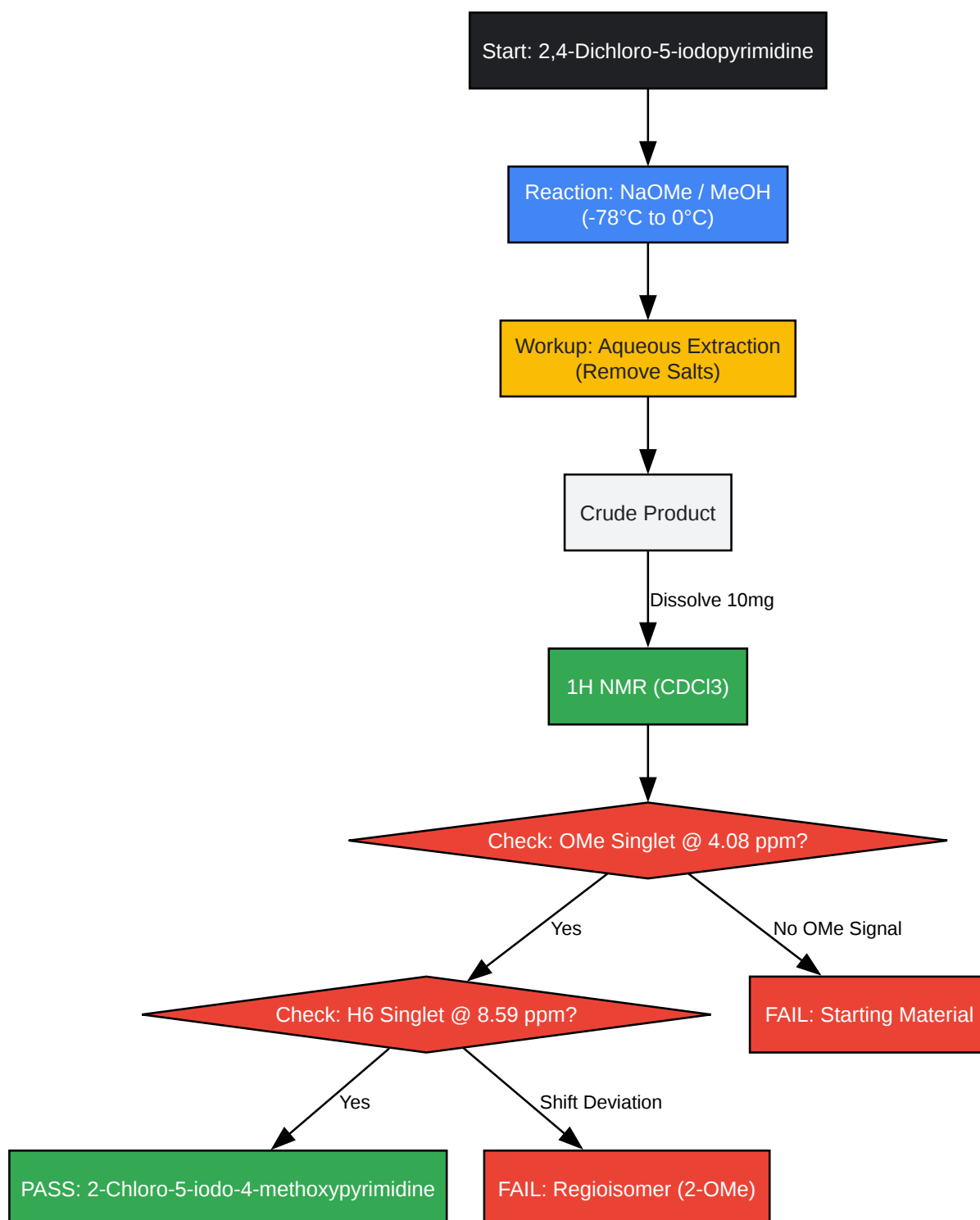
The primary challenge in this synthesis is distinguishing the product from the starting material and regioisomers.

### Impurity Profile

- 2,4-Dichloro-5-iodopyrimidine (Starting Material):
  - <sup>1</sup>H NMR: No OMe peak.[2] H6 shift differs slightly.
- 2-Methoxy-4-chloro-5-iodopyrimidine (Regioisomer):
  - <sup>1</sup>H NMR: The OMe peak typically shifts slightly upfield (~4.00 ppm) or downfield depending on solvent interactions, but the key differentiator is often the H6 shift and LC-MS retention time.
- Hydrolysis Product (Uracil derivative):
  - <sup>1</sup>H NMR: Broad singlets for NH protons if exchangeable; significant shift in H6.

### Experimental Workflow Diagram

The following diagram outlines the logical flow from synthesis to spectral validation.



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Caption: Logical workflow for the synthesis and NMR-based validation of **2-Chloro-5-iodo-4-methoxypyrimidine**, highlighting critical spectral checkpoints.

## References

- Experimental <sup>1</sup>H NMR Data Source
  - Fujita, H., et al. (2013).[1] Nitrogen-containing heterocyclic compound or salt thereof. Australian Patent AU2013250378B2. (Compound Q1).
- Synthetic Methodology (Regioselectivity)
  - Luo, Z., et al. (2014).[1] Aminopyrimidine derivatives as LRRK2 modulators. US Patent 8,802,674.[3]
- General <sup>13</sup>C NMR Shift Prediction (Heavy Atom Effect)
  - Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH Publishers.

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## Sources

- [1. A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [2. infoscience.epfl.ch \[infoscience.epfl.ch\]](#)
- [3. US8802674B2 - Aminopyrimidine derivatives as LRRK2 modulators - Google Patents \[patents.google.com\]](#)
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